High Purity and Yield in Empagliflozin Synthesis: Two-Step Process with 99.75% Purity
In a patented method for preparing Empagliflozin, the synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (Compound VI) from 5-bromo-2-chlorobenzoic acid achieved a purity of 99.75% and a two-step yield of 84.6% [1]. In an alternative process, a purity of 98.9% and a two-step yield of 81.3% were reported [1]. This high purity is critical for ensuring the quality of the final active pharmaceutical ingredient (API) and is superior to the typical purity specifications (≥95%) for structurally similar but non-fluorinated intermediates like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone .
| Evidence Dimension | Purity and Yield in Pharmaceutical Intermediate Synthesis |
|---|---|
| Target Compound Data | Purity: 99.75% (Method 1), 98.9% (Method 2); Two-step yield: 84.6% (Method 1), 81.3% (Method 2) |
| Comparator Or Baseline | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4): Minimum purity specification: ≥95% |
| Quantified Difference | Purity advantage: +4.75 percentage points over comparator's minimum specification; Yield range: 81.3-84.6% |
| Conditions | Synthesis of Empagliflozin intermediate via Friedel-Crafts acylation, as described in patent CN111253346A |
Why This Matters
Superior purity reduces the burden of downstream purification and minimizes the risk of impurity carryover into the final drug substance, which is paramount for regulatory compliance and cost-effective API manufacturing.
- [1] CN111253346A. (2020). Synthetic method for preparing empagliflozin intermediate. Retrieved from https://patents.google.com/patent/CN111253346A/en View Source
